molecular formula C14H24N2O3 B11778613 Tert-butyl 4-(3-oxopyrrolidin-1-YL)piperidine-1-carboxylate

Tert-butyl 4-(3-oxopyrrolidin-1-YL)piperidine-1-carboxylate

Cat. No.: B11778613
M. Wt: 268.35 g/mol
InChI Key: SICAXSWRGPBQJD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-oxopyrrolidin-1-YL)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group at the 1-position and a 3-oxopyrrolidinyl substituent at the 4-position. This structural motif is frequently employed in medicinal chemistry due to its ability to mimic peptide bonds and interact with biological targets .

Properties

IUPAC Name

tert-butyl 4-(3-oxopyrrolidin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-7-4-11(5-8-15)16-9-6-12(17)10-16/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICAXSWRGPBQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine Carboxylates

A common approach involves alkylating tert-butyl 4-halopiperidine-1-carboxylate derivatives with pyrrolidinone nucleophiles. For example, tert-butyl 4-iodopiperidine-1-carboxylate reacts with 3-oxopyrrolidine under basic conditions:

Procedure :

  • Reagents : Cu(OTf)₂ (5 mol%), L1 ligand (5 mol%), TMG (1.8 equiv), THF solvent.

  • Conditions : Photo-irradiation (410 nm, 50 W LEDs), 25°C, 24 hours.

  • Yield : 80% (6 mmol scale).

Mechanism : The reaction proceeds via a radical cascade, where Cu(I) generates iodide radicals, facilitating C–N bond formation between the piperidine and pyrrolidinone moieties.

Cyclization Strategies for Pyrrolidinone Formation

Lactamization of Amino Acid Derivatives

The pyrrolidinone ring can be formed via intramolecular lactamization. A representative method starts with γ-aminobutyric acid (GABA) derivatives:

Procedure :

  • Reagents : DDQ (1.5 equiv), 4 Å molecular sieves, nitromethane solvent.

  • Conditions : Oxidative C–H functionalization at room temperature.

  • Yield : 75–91% (dr = 3.3:1 to 6.7:1).

Key Insight : DDQ promotes dehydrogenation, converting secondary amines to ketones while forming the lactam.

Michael Addition-Cyclization

A two-step sequence involving Michael addition followed by cyclization has been reported:

Procedure :

  • Michael Addition : React tert-butyl 4-propioloylpiperazine-1-carboxylate with azides.

  • Cyclization : CuI (10 mol%), DIPEA (1.5 equiv), DMF, 0°C, 5 minutes.

  • Yield : 90–97%.

Application : Adapting this method, substituting azides with aminoketones enables pyrrolidinone formation.

One-Pot Click Chemistry Approaches

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A streamlined method employs click chemistry to assemble the pyrrolidinone-piperidine framework:

Procedure :

  • Reagents : tert-Butyl 4-propioloylpiperidine-1-carboxylate, 3-azidopyrrolidinone.

  • Conditions : CuI (10 mol%), DIPEA, DMF, 0°C.

  • Yield : >95% purity, 90–97% isolated yield.

Advantage : This method avoids intermediate purification, enhancing scalability.

Stereoselective Oxidative Methods

Mn(OAc)₃-Mediated Cyclization

Oxidative cyclization using Mn(OAc)₃ and DDQ enables stereocontrol:

Procedure :

  • Reagents : Mn(OAc)₃ (6 equiv), DDQ (0.15 equiv), nitromethane.

  • Conditions : RT, 24 hours.

  • Yield : 75% (dr = 4:1).

Application : Adapting this protocol with γ-ketoamide precursors could form the pyrrolidinone ring.

Comparative Analysis of Methods

Method Yield Conditions Key Advantage
Radical Cascade80%Photo-irradiation, THFScalable to 6 mmol
Lactamization75–91%DDQ, nitromethaneHigh diastereoselectivity
CuAAC90–97%CuI, DMF, 0°COne-pot, no purification
Suzuki Coupling74–99%Pd catalysis, 80°CBroad substrate scope

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-oxopyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other functional groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives containing piperidine and pyrrolidine structures. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of specific pathways involved in cell death. In vitro assays indicate that it can significantly inhibit the proliferation of tumor cells at nanomolar concentrations.
  • Case Study Example : A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells, demonstrating an IC50 value that suggests effective inhibition compared to standard chemotherapeutics like bleomycin. This aligns with findings from other similar piperidine derivatives that exhibit significant anticancer activity.

Immunomodulatory Effects

The compound also shows promise in modulating immune responses:

  • PD-L1 Inhibition : Research indicates that tert-butyl 4-(3-oxopyrrolidin-1-YL)piperidine-1-carboxylate can inhibit the PD-1/PD-L1 pathway, which is crucial for immune evasion by tumors. In a rescue assay involving mouse splenocytes, the compound restored immune function significantly at specific concentrations.
  • Case Study Example : A doctoral thesis investigated several piperidine derivatives, including this compound, revealing its ability to enhance immune cell activity against tumor cells. This suggests its potential as an immunotherapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-oxopyrrolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Functional Group Impact

The following table summarizes key analogs and their substituent differences:

Compound Name Substituent at Piperidine 4-Position Molecular Formula Key Functional Groups Key References
Tert-butyl 4-(3-oxopyrrolidin-1-YL)piperidine-1-carboxylate (Target) 3-Oxopyrrolidinyl C₁₄H₂₄N₂O₃ Ketone, Tert-butyl carbamate
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-Chloro-2-nitroanilino C₁₆H₂₁ClN₃O₄ Chloro, Nitro, Aniline
Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate 2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl C₁₉H₂₈N₂O₇ Dioxane-dione, Ester
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Amino, Pyridin-3-yl C₁₅H₂₃N₃O₂ Amino, Pyridine
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 3-Hydroxypropyl C₁₃H₂₅NO₃ Hydroxyl, Alkyl chain
Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate 1-Oxo-1,2-dihydroisoquinolin-6-yloxy C₁₉H₂₄N₂O₄ Isoquinolinone, Ether
Key Observations:
  • Solubility : The hydroxypropyl analog () is more polar due to its hydroxyl group, enhancing aqueous solubility relative to the target compound .

Biological Activity

Tert-butyl 4-(3-oxopyrrolidin-1-YL)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

  • Molecular Formula : C15H25N2O3
  • Molecular Weight : 299.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, potentially influencing the glyoxalase enzyme system, which is crucial in cellular detoxification processes.

Antimicrobial Activity

Recent research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.

Neuropharmacological Effects

Studies have suggested that this compound may influence neurotransmitter systems. Its structural similarity to known psychoactive agents indicates potential effects on mood and cognition, warranting further investigation into its neuropharmacological profile.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Tert-butyl derivatives against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This study concluded that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Case Study 2: Neuropharmacological Assessment

Another study investigated the effects of Tert-butyl derivatives on cognitive function in animal models. The findings are presented in Table 2.

Treatment Group Behavioral Test Results
ControlMorris Water MazeBaseline performance
Tert-butyl 4-(3-oxopyrrolidin-1-YL)Morris Water MazeSignificantly improved navigation time

The results indicated that treatment with the compound led to enhanced cognitive performance, suggesting potential for use in neurodegenerative conditions.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-(3-oxopyrrolidin-1-YL)piperidine-1-carboxylate, and what reaction conditions are critical for high yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of pyrrolidinone derivatives with piperidine precursors. Key steps may include:
  • Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen .
  • Nucleophilic substitution or coupling : Reacting 3-oxopyrrolidine with a Boc-protected piperidine derivative under reflux conditions in solvents like dichloromethane or ethyl acetate .
  • Catalysts/Reagents : Use of coupling agents (e.g., EDC/HOBt) or bases (e.g., triethylamine) to facilitate amide bond formation .
    Critical conditions include anhydrous environments, controlled temperatures (e.g., 0–25°C for sensitive steps), and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity, with characteristic peaks for Boc groups (~1.4 ppm for tert-butyl) and pyrrolidinone carbonyls (~170 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1650–1750 cm⁻¹) and amine/amide functionalities .
  • Elemental Analysis : Ensures stoichiometric purity .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use respiratory protection (e.g., NIOSH-certified P95 respirators) if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under dry, cool conditions (2–8°C) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

  • Methodological Answer:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, reducing unreacted starting material .
  • Temperature Gradients : Gradual warming from 0°C to room temperature minimizes undesired cyclization or decomposition .
  • Reaction Monitoring : Use TLC or HPLC to track progress and terminate reactions at >90% conversion .
  • Purification : Employ silica gel chromatography or recrystallization to isolate the product from side products like de-Boc derivatives .

Q. How should discrepancies in biological activity data between different batches of the compound be analyzed?

  • Methodological Answer:
  • Purity Assessment : Re-analyze batches via HPLC to rule out impurities (>95% purity required for reliable bioassays) .
  • Structural Confirmation : Compare NMR and HRMS data across batches to detect subtle differences (e.g., stereoisomers) .
  • Bioactivity Reproducibility : Test batches in parallel using standardized assays (e.g., enzyme inhibition IC₅₀) and control for variables like solvent residues .
  • Statistical Analysis : Apply ANOVA or t-tests to determine if activity differences are statistically significant .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound in drug discovery?

  • Methodological Answer:
  • Analog Synthesis : Modify substituents (e.g., replacing 3-oxopyrrolidinyl with piperidinone) and compare bioactivity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to identify critical binding motifs .
  • Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to visualize compound-target complexes and guide SAR .
  • In Vitro/In Vivo Testing : Evaluate analogs for ADMET properties (e.g., metabolic stability in liver microsomes) to prioritize leads .

Data Contradiction Analysis

Q. How can conflicting data regarding the compound’s stability under acidic conditions be resolved?

  • Methodological Answer:
  • Controlled Stability Studies : Expose the compound to varying pH levels (1–6) and monitor degradation via HPLC. Compare results with literature claims .
  • Mechanistic Insights : Use LC-MS to identify degradation products (e.g., tert-butyl alcohol from Boc cleavage) and propose pathways .
  • Cross-Validation : Collaborate with independent labs to replicate experiments and rule out equipment/operator bias .

Safety and Regulatory Considerations

Q. What are the recommended protocols for disposing of waste containing this compound?

  • Methodological Answer:
  • Neutralization : Treat with mild bases (e.g., sodium bicarbonate) to hydrolyze reactive groups before disposal .
  • Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste labeling and disposal .
  • Documentation : Maintain records of waste quantities, treatment methods, and disposal certificates for audits .

Notes

  • Data Gaps : Ecological toxicity and long-term stability data are limited; prioritize in-house testing for novel applications .

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